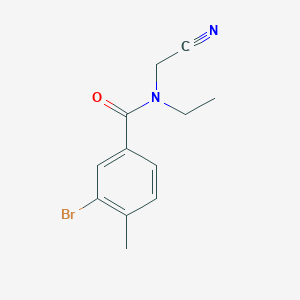

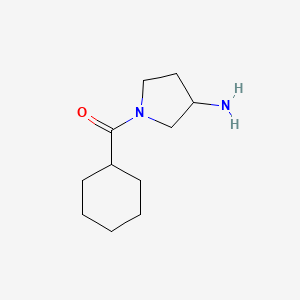

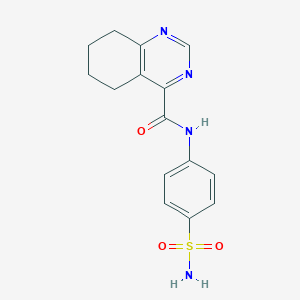

![molecular formula C20H24N4O3S B2490563 6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251545-05-7](/img/structure/B2490563.png)

6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazolo[4,3-a]pyridine derivatives typically involves [3 + 2] cycloaddition reactions, offering a regioselective approach to generate a diverse set of compounds. For example, the reaction of 5-benzenesulfonyl-3,4-dihydro-1 H-pyridin-2-one derivatives with azides or isocyanides leads to the formation of triazolo[4,5-b]pyridin-5-ones or pyrrolo[3,4-b]pyridin-2-ones, respectively, showcasing the versatility and regioselectivity of these synthetic routes (Gao & Lam, 2008).

Scientific Research Applications

Antimalarial Applications

A study utilized [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment for antimalarial drug discovery. The compounds were assessed via virtual screening and molecular docking using falcipain-2 as a target enzyme. The synthesized compounds exhibited promising in vitro antimalarial activity against Plasmodium falciparum, indicating potential applications in antimalarial drug development (Karpina et al., 2020).

Antimicrobial and Antifungal Applications

Compounds derived from [1,2,4]triazolo[4,3-a]pyridine were synthesized and showcased significant antimicrobial and antifungal activities. These compounds were effective against a variety of microorganisms, indicating their potential in developing new antimicrobial and antifungal agents (Suresh, Lavanya, & Rao, 2016).

Herbicidal Activities

Studies have revealed that certain [1,2,4]triazolo[4,3-a]pyridine derivatives possess moderate herbicidal activities against agricultural pests like rape and barnyard grass. These findings suggest the potential use of these compounds in developing new herbicides (Wang et al., 2006).

Molecular Organization Studies

Research into the molecular organization of compounds related to [1,2,4]triazolo[4,3-a]pyridine has provided insights into how these compounds interact with different solvents. Understanding these interactions is crucial for pharmaceutical and chemical applications, where solvent interactions can significantly influence the stability and effectiveness of compounds (Matwijczuk et al., 2018).

properties

IUPAC Name |

6-(azepan-1-ylsulfonyl)-2-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-16-6-8-17(9-7-16)14-24-20(25)23-15-18(10-11-19(23)21-24)28(26,27)22-12-4-2-3-5-13-22/h6-11,15H,2-5,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUUNCFBOKWGHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(azepan-1-ylsulfonyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

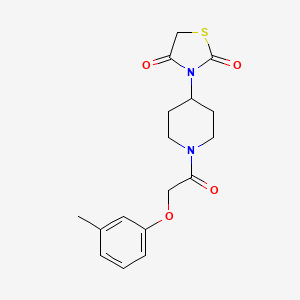

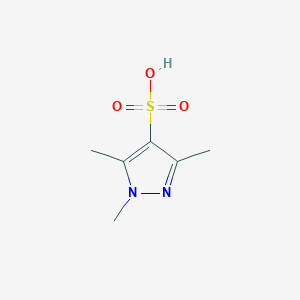

![Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate](/img/structure/B2490482.png)

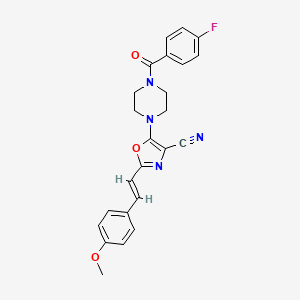

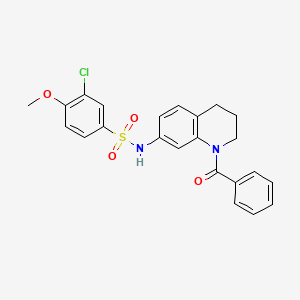

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)

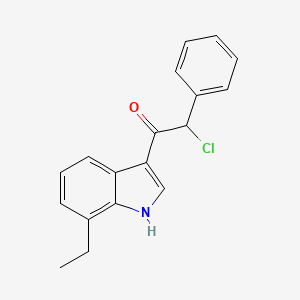

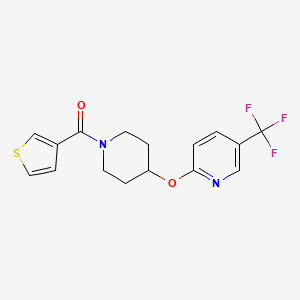

![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)

![3-[3-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-5-oxo-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2490494.png)

![2-(4-chlorophenyl)-3-oxo-N-(1-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)